molecular formula C18H17NO4S2 B2674561 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034567-05-8

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2674561
CAS No.: 2034567-05-8
M. Wt: 375.46
InChI Key: NBJTXLKZPFLFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H17NO4S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dihydrobenzofuran core with furan and thiophene substituents. Its molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 347.5 g/mol. The presence of these heterocyclic rings enhances its potential interactions with biological macromolecules, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Furan and Thiophene Intermediates : This can be achieved through cross-coupling reactions using palladium catalysts.
  • Formation of the Ethyl Linkage : The furan-thiophene compound is ethylated to introduce the ethyl group.
  • Sulfonamide Formation : The ethylated product is reacted with methanesulfonyl chloride to yield the final sulfonamide structure.

Anticancer Properties

Research indicates that compounds related to dihydrobenzofurans exhibit significant anticancer activity. For instance, studies have shown that modifications in the dihydrobenzofuran structure can lead to enhanced cytotoxic effects against various cancer cell lines. Specifically, derivatives have been evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell division:

CompoundIC50 (µM)Mechanism
Compound A10 ± 1Inhibits tubulin polymerization
Compound B13 ± 1Induces apoptosis in cancer cells

These findings suggest that this compound could similarly affect tumor growth through similar mechanisms.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus16

These results highlight the potential use of this compound in treating bacterial infections.

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The furan and thiophene rings can engage in π-π stacking and hydrogen bonding with enzyme active sites.
  • Modulation of Cellular Pathways : By inhibiting key pathways such as those involved in cell proliferation and apoptosis, the compound may exert its anticancer effects.
  • Antimicrobial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, a well-known target for antimicrobial agents.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluating the efficacy of this compound on HT-29 (colon cancer) and TK-10 (kidney cancer) cells demonstrated significant cytotoxicity at low micromolar concentrations.
    • Results :
      • HT-29 Cell Line: 50% inhibition at 15 µM
      • TK-10 Cell Line: 50% inhibition at 12 µM
  • Antimicrobial Efficacy Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits selective activity, particularly against S. aureus.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c20-25(21,16-2-3-17-13(11-16)7-10-23-17)19-8-5-15-1-4-18(24-15)14-6-9-22-12-14/h1-4,6,9,11-12,19H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJTXLKZPFLFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.